![molecular formula C11H10ClN3S B1481601 1-(2-氯乙基)-6-(噻吩-3-基)-1H-咪唑并[1,2-b]吡唑 CAS No. 2098056-06-3](/img/structure/B1481601.png)

1-(2-氯乙基)-6-(噻吩-3-基)-1H-咪唑并[1,2-b]吡唑

描述

The compound “1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .科学研究应用

化学合成和结构多样性

已经对通过各种化学反应(包括烷基化和闭环)生成结构多样的化合物库进行了研究,其中使用相关的噻吩和吡唑衍生物作为起始材料。这些研究导致了一系列化合物的合成,例如二硫代氨基甲酸酯、硫醚和各种 NH-唑衍生物,突出了化学通用性和开发具有潜在有用特性的新型化合物的潜力 (Roman, 2013).

生物活性及应用

抗抑郁活性

已经合成了一系列苯基-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-甲硫代酰胺并评估了它们的抗抑郁活性。一种特定的化合物在强迫游泳和尾部悬浮试验中显示出不动时间显着减少,表明作为抗抑郁药物的潜在效用 (Mathew, Suresh, & Anbazhagan, 2014).

抗菌和抗肿瘤剂

各种研究探索了噻吩和吡唑衍生物的抗菌和抗肿瘤特性。值得注意的是,含有噻吩部分的双吡唑基噻唑对肝细胞癌 (HepG2) 细胞系表现出有效的抗肿瘤活性,表明它们有望作为抗肿瘤剂 (Gomha, Edrees, & Altalbawy, 2016).

抗氧化活性

合成含有吡唑并[3,4-d]嘧啶-4-酮部分并将其评估为抗氧化剂的新型杂环化合物揭示了这些化合物在对抗氧化应激中的潜力,一些衍生物显示出的活性几乎等于抗坏血酸 (El‐Mekabaty, 2015).

作用机制

Target of Action

Both pyrazole and thiophene rings are common motifs in medicinal chemistry and are known to interact with various biological targets .

Mode of Action

Without specific information, it’s difficult to say how this compound interacts with its targets. Compounds containing pyrazole and thiophene rings often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals interactions .

Biochemical Pathways

Compounds containing pyrazole and thiophene rings can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the pyrazole and thiophene rings could potentially influence these properties .

Result of Action

Compounds containing pyrazole and thiophene rings can have a variety of effects depending on their specific targets .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information, it’s difficult to say how these factors might influence this compound .

属性

IUPAC Name |

1-(2-chloroethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJSQFAWTRORGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN3C=CN(C3=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

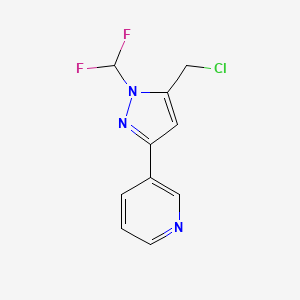

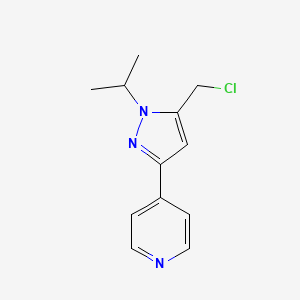

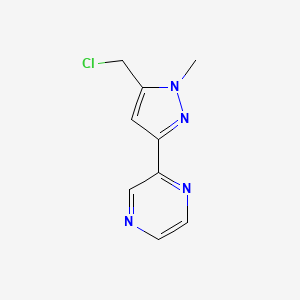

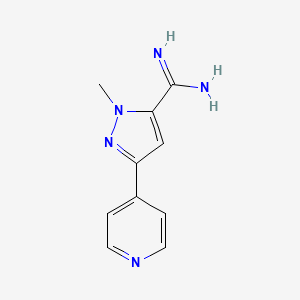

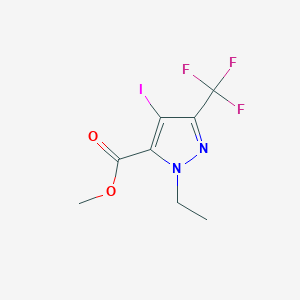

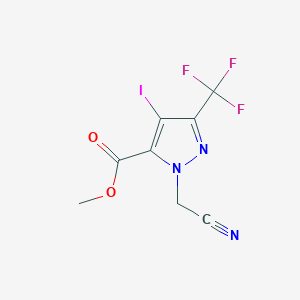

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。